molecular formula C15H23NO2 B5000043 4-[3-(2,5-dimethylphenoxy)propyl]morpholine

4-[3-(2,5-dimethylphenoxy)propyl]morpholine

Cat. No.: B5000043
M. Wt: 249.35 g/mol
InChI Key: JXIUEJCOIFGLHD-UHFFFAOYSA-N
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Description

4-[3-(2,5-dimethylphenoxy)propyl]morpholine is an organic compound that belongs to the class of morpholine derivatives This compound features a morpholine ring substituted with a 3-(2,5-dimethylphenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,5-dimethylphenoxy)propyl]morpholine typically involves the reaction of 2,5-dimethylphenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,5-dimethylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride and solvents like acetic acid or dichloromethane.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Nitrated, halogenated, or sulfonated derivatives.

Scientific Research Applications

4-[3-(2,5-dimethylphenoxy)propyl]morpholine has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anxiolytic and anti-inflammatory activities.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2,5-dimethylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, in its potential anxiolytic activity, the compound may modulate neurotransmitter systems in the brain, such as gamma-aminobutyric acid (GABA) receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2,3-dimethylphenoxy)propyl]morpholine
  • 4-[2-(2,5-dimethylphenoxy)propanoyl]morpholine

Uniqueness

4-[3-(2,5-dimethylphenoxy)propyl]morpholine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or industrial applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-[3-(2,5-dimethylphenoxy)propyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13-4-5-14(2)15(12-13)18-9-3-6-16-7-10-17-11-8-16/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUEJCOIFGLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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